rac 4-Sulfoxy Propranolol-d7 Sodium Salt

Beschreibung

BenchChem offers high-quality rac 4-Sulfoxy Propranolol-d7 Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac 4-Sulfoxy Propranolol-d7 Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

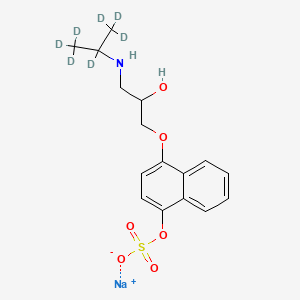

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C16H20NNaO6S |

|---|---|

Molekulargewicht |

384.4 g/mol |

IUPAC-Name |

sodium;[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl] sulfate |

InChI |

InChI=1S/C16H21NO6S.Na/c1-11(2)17-9-12(18)10-22-15-7-8-16(23-24(19,20)21)14-6-4-3-5-13(14)15;/h3-8,11-12,17-18H,9-10H2,1-2H3,(H,19,20,21);/q;+1/p-1/i1D3,2D3,11D; |

InChI-Schlüssel |

ZTHBVNJFTDEHBR-BGKGEVRXSA-M |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)[O-])O.[Na+] |

Kanonische SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)[O-])O.[Na+] |

Herkunft des Produkts |

United States |

Technical Guide: rac 4-Sulfoxy Propranolol-d7 Sodium Salt

Executive Summary

rac 4-Sulfoxy Propranolol-d7 Sodium Salt (Synonyms: 4-Hydroxypropranolol-d7 sulfate) is a stable isotope-labeled conjugate used primarily as an Internal Standard (IS) in the bioanalysis of beta-blocker metabolism. It represents the Phase II sulfated metabolite of 4-hydroxypropranolol, the primary active metabolite of Propranolol.

This guide details the physicochemical properties, metabolic context, and analytical protocols for utilizing this compound in high-sensitivity LC-MS/MS workflows. It addresses the specific challenges of handling labile sulfate conjugates and provides a self-validating framework for accurate quantitation in DMPK (Drug Metabolism and Pharmacokinetics) studies.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The nomenclature "4-Sulfoxy" is a catalog-specific designation often used by synthesis vendors. Chemically, this compound is the 4-O-sulfate ester of 4-hydroxypropranolol, with a deuterated isopropyl amine side chain.

Structural Specifications

| Property | Detail |

| Chemical Name | 4-[2-Hydroxy-3-[(propan-2-yl-d7)amino]propoxy]naphthalen-1-yl hydrogen sulfate sodium salt |

| Common Name | rac 4-Hydroxypropranolol-d7 Sulfate Sodium Salt |

| CAS Number | 87075-33-0 (Unlabeled parent); d7-analog is vendor-specific |

| Molecular Formula | C₁₆H₁₃D₇NNaO₆S |

| Molecular Weight | 384.43 g/mol (Sodium Salt) / ~362.45 g/mol (Free Acid) |

| Isotopic Purity | ≥ 99% Deuterium incorporation (d7) |

| Solubility | Soluble in Methanol, DMSO, Water (>10 mg/mL) |

| Appearance | Off-white to pale beige solid |

| pKa | ~9.5 (Amine), ~-2 (Sulfate ester) |

Structural Integrity Note

The "d7" label is located on the isopropyl group (

Metabolic Context & Significance[7]

Propranolol undergoes extensive hepatic metabolism. Understanding the precise placement of 4-Sulfoxy Propranolol-d7 in this pathway is essential for interpreting pharmacokinetic data.

The Biotransformation Pathway

-

Phase I (Oxidation): Propranolol is hydroxylated at the C4 position of the naphthalene ring by CYP2D6 to form 4-Hydroxypropranolol . This metabolite is pharmacologically active and equipotent to the parent drug.

-

Phase II (Conjugation): 4-Hydroxypropranolol is rapidly conjugated by SULT1A3 (Sulfotransferase) to form 4-Hydroxypropranolol Sulfate . This step inactivates the metabolite and increases water solubility for renal excretion.

Pathway Visualization

The following diagram illustrates the metabolic cascade and the enzyme systems involved.

Figure 1: Metabolic pathway of Propranolol leading to the formation of the 4-sulfate conjugate.

Analytical Methodologies (LC-MS/MS)[9]

Using rac 4-Sulfoxy Propranolol-d7 as an Internal Standard (IS) requires specific mass spectrometry parameters to ensure no "cross-talk" with the unlabeled analyte.

Mass Spectrometry Parameters (ESI+)

The sulfate group is labile. Source parameters must be optimized to prevent in-source fragmentation (loss of

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive (+) | Protonation of the secondary amine ( |

| Precursor Ion (Q1) | 363.2 m/z | Calculated as Free Acid ( |

| Product Ion (Q3) | 116.1 m/z | Characteristic d7-isopropyl amine fragment. |

| Alt. Product Ion | 283.1 m/z | Loss of |

| Cone Voltage | Low (20-30 V) | Critical to prevent premature loss of the sulfate group. |

| Collision Energy | 25-35 eV | Optimized for the 363 -> 116 transition. |

Sample Preparation Protocol

Challenge: Sulfate conjugates can hydrolyze back to the phenol in acidic environments or due to bacterial sulfatase activity. Solution: Use a buffered extraction method and maintain cold chain.

Step-by-Step Extraction (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma/serum to a clean 96-well plate.

-

IS Spike: Add 10 µL of rac 4-Sulfoxy Propranolol-d7 working solution (100 ng/mL in Methanol).

-

Precipitation: Add 200 µL of Acetonitrile containing 0.1% Formic Acid (cold, 4°C).

-

Note: The acid aids protein crash but must be kept cold to minimize hydrolysis.

-

-

Vortex/Centrifuge: Vortex for 30s; Centrifuge at 4000g for 10 min at 4°C.

-

Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).

Chromatographic Separation

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Retention Time: The sulfate conjugate is more polar than Propranolol and 4-Hydroxypropranolol, eluting earlier in reverse phase.

Experimental Workflow & Quality Assurance

To ensure data integrity (E-E-A-T), the following workflow incorporates checkpoint validation.

Figure 2: Validated LC-MS/MS workflow for sulfate metabolite quantitation.

Self-Validating System Checks

-

IS Response Monitoring: The area count of the d7-IS should be monitored across the run. A drift >15% indicates matrix effects (ion suppression) or source contamination.

-

Retention Time Locking: The d7-IS must co-elute exactly with the unlabeled analyte. Any shift suggests chromatographic instability.

-

Blank Check: Inject a double blank (no analyte, no IS) after the highest standard to check for carryover, which is common with sticky naphthalene derivatives.

Handling, Stability & Safety

Storage Conditions

-

Solid State: Store at -20°C under desiccated conditions. Protect from light.

-

Solution State: Stock solutions (1 mg/mL in DMSO/MeOH) are stable for 1 month at -20°C.

-

Working Solutions: Prepare fresh weekly. Avoid acidic aqueous storage for >24 hours, as the sulfate ester will hydrolyze to 4-hydroxypropranolol.

Safety Profile

-

Hazard: Irritant.

-

PPE: Standard laboratory PPE (gloves, goggles, lab coat).

-

Disposal: Dispose of as hazardous chemical waste (halogenated/organic solvent waste).

References

-

Walle, T., et al. (1982). Metabolic disposition of propranolol in the dog and man. Drug Metabolism and Disposition.[1][2][3][4][5]

-

Fitzgerald, J.D., & O'Donnell, S.R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British Journal of Pharmacology.

-

Partridge, E.A., et al. (2025). LC-MS/MS analysis of propranolol and its metabolites in postmortem human solid tissues. Journal of Analytical Toxicology.

-

PubChem. (2024). 4-Hydroxypropranolol sulfate Compound Summary. National Library of Medicine.

-

Tandem Labs. (2023). Validation of Beta-Blocker Metabolites in Plasma. Bioanalysis Zone. (General Reference for Method Validation)

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. Refubium - Investigations on the phase II metabolism of propranolol and hydroxypropranolols [refubium.fu-berlin.de]

- 4. Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids: LC-MS/MS approach with the standard addition method applied to a forensic case - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathway of rac 4-Sulfoxy Propranolol-d7 Sodium Salt: A Technical Guide for SIL-IS Generation

Introduction & Pharmacological Context

Propranolol is a non-selective β-adrenergic receptor antagonist that undergoes extensive hepatic first-pass metabolism. One of its primary active metabolites is 4-hydroxypropranolol, which exhibits equipotent β-blocking activity to the parent drug[1]. In humans, 4-hydroxypropranolol is rapidly subjected to Phase II biotransformation, yielding highly polar conjugates, predominantly 4-hydroxypropranolol sulfate[2].

In modern pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying these metabolites[1]. To ensure absolute quantitation accuracy and correct for matrix effects, a Stable Isotope-Labeled Internal Standard (SIL-IS) is required. rac 4-Sulfoxy Propranolol-d7 Sodium Salt (Molecular Formula: C₁₆H₁₃D₇NNaO₆S) serves this exact purpose, featuring a fully deuterated isopropyl group (-CD(CD₃)₂) that provides a +7 Da mass shift[3][4].

Retrosynthetic Strategy & Mechanistic Causality

Designing a synthesis pathway for 4-sulfoxy propranolol-d7 presents two major chemical challenges:

-

Regioselectivity of Sulfation: 4-Hydroxypropranolol possesses three nucleophilic sites: a phenolic hydroxyl, a secondary aliphatic hydroxyl, and a secondary amine. Late-stage sulfation typically results in a complex mixture of N-sulfamates and aliphatic O-sulfates alongside the desired aryl sulfate.

-

Sulfate Ester Stability: Aryl sulfates are highly sensitive to acidic hydrolysis and harsh basic conditions at elevated temperatures.

To circumvent these issues, we adopt a "sulfate-first" retrosynthetic approach pioneered by Oatis et al.[2]. By sulfating a monoprotected naphthohydroquinone before constructing the propranolol side chain, we eliminate regioselectivity issues.

The Epoxidation Causality: Conventional propranolol synthesis utilizes epichlorohydrin under refluxing basic conditions to form the epoxide intermediate. However, these harsh conditions cause extensive loss of the pre-installed sulfate moiety[5]. To solve this, the highly reactive alkylating agent glycidyl triflate ([[[(trifluoromethyl)sulfonyl]oxy]methyl]oxirane) is deployed. The superior leaving group ability of the triflate allows the weakly nucleophilic phenol to be alkylated at room temperature, perfectly preserving the fragile sulfate ester[2][5].

Step-by-Step Experimental Protocols

The following self-validating workflow details the synthesis from 1,4-naphthalenediol to the final d7-labeled sodium salt.

Phase 1: Construction and Sulfation of the Naphthyl Core

-

Step 1: Monobenzylation

-

Procedure: Dissolve 1,4-naphthalenediol (1.0 eq) in anhydrous acetone. Add anhydrous K₂CO₃ (1.5 eq) and benzyl bromide (1.0 eq). Reflux under nitrogen for 12 hours.

-

Mechanism: Statistical monoprotection yields 4-(benzyloxy)naphthalen-1-ol. The product is purified via silica gel chromatography to remove unreacted starting material and bis-benzylated byproducts.

-

-

Step 2: Regioselective Sulfation

-

Procedure: Dissolve 4-(benzyloxy)naphthalen-1-ol in N,N-dimethylaniline. Dropwise add chlorosulfonic acid (ClSO₃H, 1.2 eq) at 0°C. Stir for 2 hours, then quench with aqueous KOH[2].

-

Mechanism: The free phenolic OH is converted to the sulfate ester. Neutralization with KOH yields the stable potassium 1-(benzyloxy)-4-naphthol sulfate [2].

-

-

Step 3: Debenzylation

-

Procedure: Dissolve the potassium sulfate salt in a MeOH/H₂O mixture. Add 10% Pd/C catalyst. Stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Filter through Celite.

-

Mechanism: Catalytic hydrogenation cleanly cleaves the benzyl ether without reducing the naphthyl ring or hydrolyzing the sulfate, yielding potassium 4-hydroxynaphthalen-1-yl sulfate [2].

-

Phase 2: Epoxidation under Mild Conditions

-

Step 4: Alkylation with Glycidyl Triflate

-

Procedure: Dissolve potassium 4-hydroxynaphthalen-1-yl sulfate in anhydrous DMF. Add a mild base (e.g., K₂CO₃) and freshly prepared racemic glycidyl triflate (1.1 eq). Stir at room temperature for 16 hours.

-

Mechanism: The phenoxide directly displaces the triflate group under mild conditions, avoiding the thermal degradation of the sulfate group[5]. The product is potassium 4-(oxiran-2-ylmethoxy)naphthalen-1-yl sulfate [2].

-

Phase 3: Isotopic Amination and Salt Exchange

-

Step 5: Amination with Isopropylamine-d7

-

Procedure: Dissolve the epoxide intermediate in absolute ethanol. Add a 5-fold excess of commercially available isopropylamine-d7 (CAS: 106658-10-0). Heat gently to 50°C in a sealed tube for 12 hours.

-

Mechanism: The primary amine attacks the less sterically hindered terminal carbon of the epoxide, generating the propranolol core[2][5]. Excess volatile amine is removed in vacuo, yielding potassium 4-sulfoxypropranolol-d7.

-

-

Step 6: Counterion Exchange to Sodium Salt

-

Procedure: Dissolve the potassium salt in minimal LC-MS grade water. Pass the solution through a column of Dowex 50WX8 strongly acidic cation exchange resin (pre-conditioned in the Na⁺ form).

-

Mechanism: The K⁺ ion is quantitatively exchanged for Na⁺. Lyophilization of the eluate yields the final target: rac 4-Sulfoxy Propranolol-d7 Sodium Salt [3].

-

Quantitative Data & Analytical Validation

A robust synthesis requires strict analytical checkpoints. The table below summarizes the expected yields and key analytical markers for each intermediate to ensure the integrity of the self-validating system.

| Step | Intermediate Compound | Expected Yield | Key Analytical Marker (MS / ¹H-NMR) |

| 1 | 4-(Benzyloxy)naphthalen-1-ol | 65 - 70% | ¹H-NMR: δ 5.15 (s, 2H, -CH₂ -Ph) |

| 2 | K⁺ 4-(Benzyloxy)naphthalen-1-yl Sulfate | 80 - 85% | ESI-MS (-): m/z 329.0 [M-K]⁻ |

| 3 | K⁺ 4-Hydroxynaphthalen-1-yl Sulfate | 90 - 95% | ESI-MS (-): m/z 239.0[M-K]⁻ |

| 4 | K⁺ 4-(Oxiran-2-ylmethoxy)naphthalen-1-yl Sulfate | 55 - 65% | ¹H-NMR: Epoxide protons at δ 2.7 - 3.4 (m, 3H) |

| 5 | K⁺ 4-Sulfoxypropranolol-d7 | 70 - 75% | ESI-MS (-): m/z 361.1[M-K]⁻ |

| 6 | rac 4-Sulfoxy Propranolol-d7 Na⁺ Salt | > 95% | ESI-MS (-): m/z 361.1[M-Na]⁻ |

Pathway Visualization

Fig 1: Regioselective synthesis pathway of rac 4-Sulfoxy Propranolol-d7 Sodium Salt.

References

-

Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man | NIH |[Link]

-

Synthesis of 4'-hydroxypropranolol sulfate, a major non-.beta.-blocking propranolol metabolite in man | American Chemical Society (ACS) |[Link]

-

rac 4-Sulfoxy Propranolol-d7 Sodium Salt | CRO Splendid Lab Pvt. Ltd. |[Link]

-

Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry | ResearchGate |[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rac 4-Sulfoxy Propranolol-d7 Sodium Salt | | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. clearsynth.com [clearsynth.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to rac 4-Sulfoxy Propranolol-d7: Physicochemical Properties and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical analysis and drug metabolism studies, stable isotope-labeled internal standards are indispensable for achieving the highest levels of accuracy and precision. This guide provides a comprehensive technical overview of rac 4-Sulfoxy Propranolol-d7, a deuterated analog of a major metabolite of the widely used β-adrenergic blocker, propranolol. As the sulfate conjugate of 4-hydroxypropranolol, this compound plays a crucial role in understanding the metabolic fate of its parent drug. The incorporation of seven deuterium atoms (d7) on the isopropyl group provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. This document will delve into its chemical and physical properties, the rationale behind its use, and detailed protocols for its application in a research setting.

Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | 4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenol 1-Hydrogen Sulfate Sodium Salt | [1][2] |

| Synonyms | rac 4-Sulfoxy Propranolol-d7 Sodium Salt | [1][2][3] |

| Molecular Formula | C₁₆H₁₃D₇NNaO₆S | [1][2] |

| Molecular Weight | 384.43 g/mol | [1][2] |

| Appearance | Off-White Solid | [4] |

| Storage Conditions | Recommended storage at 2-8°C in a refrigerator. For long-term storage, refer to the Safety Data Sheet (SDS) provided by the supplier. | [4] |

| Shipping Conditions | Typically shipped at ambient temperature. | [4] |

| Solubility | Solubility information should be obtained from the supplier's Certificate of Analysis. As a salt, it is expected to have good solubility in aqueous solutions. | [5] |

Note: Specific physical properties such as melting point, boiling point, and detailed solubility profiles should be obtained from the supplier-specific Certificate of Analysis and Safety Data Sheet.

The Significance of Deuteration: The Kinetic Isotope Effect

The strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium is a cornerstone of modern bioanalytical and drug metabolism research. This substitution gives rise to the Kinetic Isotope Effect (KIE), a phenomenon where the rate of a chemical reaction is altered due to the difference in mass between the isotopes.

The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step proceed more slowly. While this effect can be exploited to enhance the metabolic stability of a drug, in the context of rac 4-Sulfoxy Propranolol-d7, the primary advantage of deuteration is to create a mass-differentiated internal standard that behaves nearly identically to the analyte of interest during sample preparation and chromatographic separation. This co-elution, combined with the distinct mass-to-charge ratio (m/z), allows for precise and accurate quantification by correcting for matrix effects and variations in instrument response.

Synthesis and Metabolic Context

rac 4-Sulfoxy Propranolol-d7 is a synthetic, deuterated version of a major, non-β-blocking human metabolite of propranolol. The metabolic pathway of propranolol is extensive, with 4-hydroxypropranolol being a key pharmacologically active metabolite. This intermediate is then further metabolized, primarily through sulfation and glucuronidation, to more water-soluble conjugates for excretion. The sulfated form, 4-sulfoxy propranolol, is a significant component of the metabolic profile.[6]

The synthesis of deuterated propranolol analogs generally involves the use of deuterated starting materials. For rac 4-Sulfoxy Propranolol-d7, this would typically involve a deuterated isopropylamine, which is then reacted with a suitable naphthalene-containing precursor to form the core propranolol structure. Subsequent enzymatic or chemical hydroxylation and sulfation would yield the final product.

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. rac 4-Sulfoxy Propranolol-d7 Sodium Salt | | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. rac 4-Sulfoxy Propranolol-d7 Sodium Salt [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. rac 4-Sulfoxy Propranolol-d7 Sodium Salt [lgcstandards.com]

- 6. pubs.acs.org [pubs.acs.org]

metabolic fate of propranolol to 4-sulfoxy propranolol

Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK)

Executive Summary

This guide details the metabolic biotransformation of Propranolol to its sulfated conjugate, 4-hydroxypropranolol sulfate (often referred to in earlier literature as 4-sulfoxy propranolol). This pathway represents a critical detoxification route, converting the pharmacologically active Phase I metabolite (4-hydroxypropranolol) into an inactive, water-soluble Phase II conjugate.

The following sections provide a mechanistic breakdown, validated in vitro protocols for pathway elucidation, and LC-MS/MS strategies for quantification.

Part 1: Mechanistic Pathway & Enzymology

The conversion of Propranolol to 4-hydroxypropranolol sulfate is a sequential two-step process involving bioactivation followed by inactivation.

The Reaction Cascade

-

Phase I (Bioactivation): Propranolol is hydroxylated at the C4 position on the naphthalene ring. This reaction is primarily catalyzed by CYP2D6 , with CYP1A2 serving as a secondary pathway (particularly in CYP2D6 poor metabolizers). The resulting metabolite, 4-hydroxypropranolol (4-OH-Prop) , is pharmacologically equipotent to the parent drug.[1]

-

Phase II (Inactivation): The hydroxyl group at C4 serves as the "handle" for sulfoconjugation. The cytosolic enzyme Sulfotransferase 1A3 (SULT1A3) transfers a sulfonate group from the cofactor PAPS (3'-phosphoadenosine 5'-phosphosulfate) to 4-OH-Prop. SULT1A1 acts as a low-affinity secondary catalyst.

Pathway Visualization

The following diagram illustrates the enzymatic flow and cofactor requirements.

Figure 1: Sequential metabolic pathway of Propranolol to 4-Hydroxypropranolol Sulfate, highlighting the subcellular localization of enzymes (Microsomal CYP vs. Cytosolic SULT).[2]

Part 2: Experimental Protocols (In Vitro)

To study this pathway, one cannot rely solely on liver microsomes (which lack SULTs) or cytosol (which lacks CYPs). The most robust system is the S9 Fraction (containing both microsomes and cytosol) supplemented with appropriate cofactors.

Protocol: Sequential S9 Incubation Assay

This protocol is designed to track the formation of the sulfate conjugate from the parent drug.

Reagents:

-

Human Liver S9 Fraction (20 mg/mL protein).

-

Buffer: 0.1 M Potassium Phosphate (pH 7.4).

-

Cofactor A (Phase I): NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Cofactor B (Phase II): PAPS (3'-phosphoadenosine 5'-phosphosulfate), 100 µM final concentration.

-

Substrate: Propranolol HCl (1 µM).

Workflow:

-

Pre-Incubation: Thaw S9 fraction on ice. Dilute to 1 mg/mL in phosphate buffer. Add Propranolol (1 µM). Equilibrate at 37°C for 5 minutes.

-

Phase I Initiation: Add Cofactor A (NADPH) to initiate CYP activity. Incubate for 30 minutes at 37°C.

-

Mechanistic Note: This step generates the intermediate 4-OH-Prop.[3] Without this lag time, sulfation cannot occur as the substrate (4-OH-Prop) is not yet present.

-

-

Phase II Initiation: Add Cofactor B (PAPS) to the same reaction mixture. Incubate for an additional 30-60 minutes.

-

Control: Run a parallel sample adding buffer instead of PAPS to quantify unconjugated 4-OH-Prop.

-

-

Termination: Quench with ice-cold Acetonitrile (containing internal standard, e.g., Propranolol-d7) in a 3:1 ratio (ACN:Sample).

-

Preparation: Vortex for 1 min, centrifuge at 10,000 x g for 10 min at 4°C. Inject supernatant into LC-MS/MS.

Part 3: Analytical Quantification (LC-MS/MS)

Quantifying the sulfate conjugate requires specific MS tuning. Sulfates are labile; "in-source fragmentation" can strip the sulfate group, leading to false positives for the hydroxy metabolite. Soft ionization parameters are critical.

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI).

-

Polarity: Positive Mode (ESI+) is standard for Propranolol, but Negative Mode (ESI-) is often more sensitive for sulfate conjugates due to the acidic nature of the sulfate group. However, for simultaneous detection, ESI+ is commonly used with specific transitions.

Target Analytes & MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Note |

| Propranolol | 260.2 [M+H]+ | 116.1 | Quant | Naphthalene fragment |

| 4-Hydroxypropranolol | 276.2 [M+H]+ | 116.1 | Quant | Active Metabolite |

| 4-OH-Prop Sulfate | 356.2 [M+H]+ | 276.2 | Quant | Loss of SO3 (Neutral Loss) |

| 4-OH-Prop Sulfate | 354.2 [M-H]- | 274.2 | Quant | (If using Negative Mode) |

Note: The transition 356.2

Data Interpretation

When analyzing the data, calculate the Metabolic Ratio :

Part 4: Clinical & Toxicological Implications

The "Propranolol Paradox"

Historically, plasma levels of propranolol did not correlate perfectly with beta-blockade. This was partly due to the formation of 4-hydroxypropranolol , which is equipotent to the parent. The sulfation of this metabolite (to 4-sulfoxy propranolol) effectively terminates this pharmacological activity [1].

Genetic Polymorphism

-

CYP2D6: Poor Metabolizers (PMs) produce significantly less 4-hydroxypropranolol. Consequently, the formation of the sulfate conjugate is rate-limited by the Phase I step, not the SULT step.

-

SULT1A3: While less polymorphic than CYPs, variations in SULT1A3 expression (or induction by environmental factors) can alter the clearance of the active 4-OH metabolite [2].

Renal Implications

Unlike the lipophilic parent drug, 4-hydroxypropranolol sulfate is highly polar and cleared renally. In patients with renal failure, this conjugate may accumulate. While the sulfate itself is inactive, de-conjugation (via sulfatases) could theoretically regenerate the active 4-OH metabolite, though this is rare in vivo.

References

-

Oatis, J. E., et al. (1985).[4][5] Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man.[4][5] Journal of Medicinal Chemistry.

-

Miyano, J., et al. (2005). Involvement of SULT1A3 in elevated sulfation of 4-hydroxypropranolol in Hep G2 cells pretreated with beta-naphthoflavone.[6][7] Biochemical Pharmacology.

-

Walle, T., et al. (1983).[4][5] Stereoselective sulfate conjugation of racemic 4-hydroxypropranolol by human and rat liver cytosol.[2] Drug Metabolism and Disposition.

-

Barbarossa, A., et al. (2026).[8][9] First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and 4-hydroxypropranolol.[8][9][10] Veterinary World.[9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of SULT1A3 in elevated sulfation of 4-hydroxypropranolol in Hep G2 cells pretreated with beta-naphthoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. veterinaryworld.org [veterinaryworld.org]

- 10. semanticscholar.org [semanticscholar.org]

The Indispensable Role of Deuterated Standards in Pharmacokinetic Studies: A Technical Guide

Executive Summary

In the high-stakes environment of drug development, Pharmacokinetic (PK) data determines the fate of a therapeutic candidate. The validity of this data rests entirely on the bioanalytical method's ability to quantify the drug in complex biological matrices (plasma, urine, tissue) with absolute specificity and accuracy.

This guide details the technical application of Stable Isotope Labeled Internal Standards (SIL-IS) —specifically deuterated standards—in LC-MS/MS bioanalysis. Unlike structural analogs, deuterated standards provide a self-correcting analytical framework that compensates for matrix effects, extraction inefficiencies, and ionization variability.[1] This document provides a field-proven roadmap for selecting, validating, and troubleshooting deuterated standards to meet the rigorous requirements of FDA/EMA Bioanalytical Method Validation (BMV) guidelines.

Part 1: The Scientific Imperative – Why Deuterium?

The Matrix Effect Challenge

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for PK analysis. However, it suffers from a critical vulnerability: Matrix Effects .[2] Co-eluting phospholipids, salts, and proteins in patient samples can compete for ionization charge in the electrospray source (ESI), leading to Ion Suppression (signal loss) or Enhancement (signal gain).

If the internal standard (IS) does not co-elute exactly with the analyte, it will experience a different matrix environment at the moment of ionization.[3]

-

Structural Analogs: Often elute at different retention times (

). They fail to compensate for matrix effects occurring specifically at the analyte's -

Deuterated Standards (SIL-IS): Possess nearly identical physicochemical properties to the analyte.[4] They co-elute and experience the exact same ionization suppression/enhancement, allowing the ratio of Analyte/IS to remain constant despite signal fluctuations.

Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)

The core principle is Isotope Dilution . By spiking a known concentration of a deuterated isotopologue (

-

Extraction Recovery: If 20% of the analyte is lost during extraction, 20% of the SIL-IS is also lost. The ratio remains valid.

-

Ionization Normalization: If matrix components suppress the analyte signal by 50%, the SIL-IS signal is also suppressed by 50%. The calculated concentration remains accurate.

Part 2: Critical Selection Criteria (Expertise & Experience)

Selecting a generic deuterated compound is a common failure point. A Senior Scientist must evaluate three critical parameters to ensure the standard is "Fit-for-Purpose."

Mass Difference (The "Crosstalk" Rule)

The mass shift must be sufficient to prevent spectral overlap between the analyte and the IS.

-

Rule of Thumb: Minimum mass shift of +3 Da (preferably +5 to +8 Da).

-

The Risk: Naturally occurring

,

Isotopic Stability (The H/D Exchange Trap)

CAUTION: Deuterium atoms on heteroatoms (O-D, N-D, S-D) are labile . They will exchange with Hydrogen in aqueous solvents (mobile phase/plasma), reverting the standard back to the unlabeled drug.

-

Requirement: Deuterium labeling must be on non-exchangeable positions , typically the carbon backbone or stable aromatic rings.

-

Validation Check: Incubate the SIL-IS in plasma/water for 24 hours and monitor for mass loss.

The Deuterium Isotope Effect (Chromatographic Shift)

While chemically identical, C-D bonds are slightly shorter and stronger than C-H bonds, making deuterated molecules slightly less lipophilic .

-

The Consequence: In Reversed-Phase LC (RPLC), deuterated standards may elute slightly earlier than the analyte.[5][6]

-

Acceptance Criteria: The shift should be negligible (< 0.05 min). If the shift is significant, the IS may separate from the analyte peak, entering a different matrix zone and failing to correct for ion suppression.

Part 3: Visualization of Workflows

Diagram 1: The Bioanalytical Correction Logic

This diagram illustrates how the SIL-IS corrects for errors that would otherwise ruin the data.

Caption: Logical flow demonstrating how co-eluting SIL-IS compensates for physical extraction losses and ionization suppression in the MS source.

Diagram 2: Internal Standard Selection Decision Tree

A systematic approach to selecting the correct standard.

Caption: Decision matrix for selecting a fit-for-purpose Internal Standard, prioritizing isotopic stability and mass distinction.

Part 4: Experimental Protocols

Protocol 1: Matrix Factor (MF) Assessment

This experiment is mandatory under FDA M10 guidelines to prove the SIL-IS is working.

Objective: Quantify the matrix effect and confirm the IS-normalized Matrix Factor is consistent.

Materials:

-

6 lots of blank matrix (plasma) from different donors.

-

Analyte and SIL-IS working solutions.

Step-by-Step Workflow:

-

Prepare Set A (Neat): Spike Analyte and SIL-IS into pure mobile phase/solvent (no matrix).

-

Prepare Set B (Post-Extraction Spike): Extract blank plasma samples. After extraction, spike the supernatant with Analyte and SIL-IS.

-

Note: Spiking after extraction isolates the ionization effect from extraction recovery.

-

-

Analysis: Inject Set A and Set B on LC-MS/MS.

-

Calculation:

-

Matrix Factor (MF) of Analyte = Peak Area (Set B) / Peak Area (Set A)

-

Matrix Factor (MF) of IS = Peak Area (Set B) / Peak Area (Set A)

-

IS-Normalized MF = (MF of Analyte) / (MF of IS)[7]

-

Acceptance Criteria:

-

The CV% of the IS-Normalized MF across the 6 lots must be ≤ 15% .

-

If the IS-Normalized MF is close to 1.0, the IS is perfectly compensating for the matrix effect.

Protocol 2: Troubleshooting "Crosstalk" (Interference)

Objective: Ensure the Deuterated Standard is not contributing signal to the Analyte channel (which would cause false positives at LLOQ).

Workflow:

-

Inject ULOQ of Analyte: Monitor the IS Channel .

-

Result: Signal should be < 5% of the IS response. If high, the Analyte's natural isotopes are interfering. Solution: Choose an IS with a higher mass shift (+3 Da

+6 Da).

-

-

Inject Pure IS: Monitor the Analyte Channel .

-

Result: Signal should be < 20% of the LLOQ response.[7] If high, the IS contains unlabeled drug (D0 impurity). Solution: Purchase higher purity IS (>99% isotopic purity).

-

Part 5: Data Presentation & Comparison

Table 1: Deuterated Standards vs. Structural Analogs

| Feature | Deuterated Standard (SIL-IS) | Structural Analog | Impact on PK Data |

| Retention Time ( | Identical (or negligible shift) | Different | High: Analog fails to correct time-specific suppression. |

| Chemical Properties | Identical pKa, LogP, Solubility | Similar but distinct | Medium: Extraction recovery may differ. |

| Mass Difference | +3 to +8 Da (Isotopic) | Variable (Structural) | Low: Both can be resolved by MS. |

| Cost | High ($500 - $2000/mg) | Low | Business: SIL-IS is an investment in data safety. |

| Regulatory Risk | Low (Preferred by FDA/EMA) | Moderate/High | Critical: Analogs trigger scrutiny if variability is high. |

Part 6: Regulatory References & Validation

The use of SIL-IS is heavily supported by regulatory bodies to ensure data integrity.

-

FDA M10 Bioanalytical Method Validation Guidance (2022): Explicitly recommends SIL-IS to control matrix variability. Requires investigation if IS response varies significantly (>50% drop).

-

EMA Guideline on Bioanalytical Method Validation: Emphasizes that IS-normalized matrix factors must be consistent.

References

-

FDA. (2022).[8] M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Food and Drug Administration.[7][9][10][11] Link

-

Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

-

Waters Corporation. (2014). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Whitepaper. Link

-

Bioanalysis Zone. (2019). Internal standard variability: root cause investigation and practical considerations. Bioanalysis Zone. Link

-

Gu, H., et al. (2014). Assessment of isotopic effect on chromatographic retention time of deuterated internal standards. Journal of Chromatography B. Link

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]

- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 11. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

An In-depth Technical Guide to rac 4-Sulfoxy Propranolol-d7 Sodium Salt for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of racemic 4-Sulfoxy Propranolol-d7 Sodium Salt, a critical internal standard for pharmacokinetic and metabolic studies of the widely used beta-blocker, propranolol. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, commercial sourcing, quality control, and proper handling, ensuring the integrity and accuracy of your analytical data.

Introduction: The Significance of Isotopically Labeled Metabolites in Drug Development

In the landscape of pharmaceutical development, a thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Propranolol, a non-selective beta-adrenergic receptor antagonist, undergoes extensive metabolism in humans, with 4-sulfoxy propranolol being a major, non-β-blocking metabolite.[1][2] The use of stable isotope-labeled internal standards, such as rac 4-Sulfoxy Propranolol-d7 Sodium Salt, is the gold standard in quantitative bioanalysis using mass spectrometry. The deuterium-labeled (d7) analogue provides a mass shift that allows for clear differentiation from the endogenous metabolite, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation and analysis, correcting for matrix effects and variability.

Commercial Suppliers and Compound Specifications

Several reputable chemical suppliers specialize in the synthesis and provision of high-purity stable isotope-labeled compounds for research purposes. The following suppliers have been identified as commercial sources for rac 4-Sulfoxy Propranolol-d7 Sodium Salt:

| Supplier | Website |

| Clearsynth | |

| LGC Standards | |

| CRO Splendid Lab Pvt. Ltd. | [Link] |

Compound Identification and Properties:

| Parameter | Value |

| Chemical Name | rac 4-Sulfoxy Propranolol-d7 Sodium Salt |

| Synonyms | 4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenol 1-Hydrogen Sulfate Sodium Salt |

| Molecular Formula | C₁₆H₁₃D₇NNaO₆S |

| Molecular Weight | 384.43 g/mol |

| CAS Number | Not available for the salt form. The free acid is 1189993-66-5. |

Quality Control and Certificate of Analysis: A Self-Validating System

The procurement of a certified reference material should always be accompanied by a comprehensive Certificate of Analysis (CoA). This document is the cornerstone of a self-validating system, providing researchers with the necessary data to ensure the identity, purity, and isotopic enrichment of the internal standard. While a specific CoA for rac 4-Sulfoxy Propranolol-d7 Sodium Salt was not publicly available at the time of this writing, a representative CoA for a closely related compound, Propranolol-d7, from MedchemExpress illustrates the critical information that should be expected[3].

Table 3: Representative Certificate of Analysis Data Points [3]

| Test | Specification | Typical Method |

| Appearance | Off-white to light yellow solid | Visual Inspection |

| ¹H NMR Spectrum | Consistent with structure | Nuclear Magnetic Resonance Spectroscopy |

| Purity (HPLC) | ≥98% | High-Performance Liquid Chromatography |

| Isotopic Enrichment | ≥98% | Mass Spectrometry |

Key Analytical Methodologies

The following section outlines the fundamental analytical techniques employed in the quality control of rac 4-Sulfoxy Propranolol-d7 Sodium Salt.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

HPLC is a cornerstone technique for assessing the chemical purity of the internal standard. A validated method will separate the target compound from any potential impurities, including non-sulfated precursors or other propranolol metabolites.

-

Principle: The compound is dissolved in a suitable solvent and injected into a liquid chromatograph. The separation is typically achieved on a reverse-phase column (e.g., C18) with a mobile phase gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector at a wavelength where the naphthalene chromophore has a strong absorbance (around 290 nm).

-

Interpretation: The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment:

Mass spectrometry is indispensable for confirming the molecular weight of the deuterated compound and determining its isotopic enrichment.

-

Principle: The compound is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

-

Isotopic Enrichment Analysis: By examining the isotopic cluster of the molecular ion, the percentage of the d7-labeled species relative to lower deuterated or non-deuterated species can be calculated. This is a critical parameter to ensure the internal standard does not contribute significantly to the signal of the analyte being measured.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the molecule.

-

Principle: The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The response of the hydrogen nuclei to radiofrequency pulses provides detailed information about their chemical environment.

-

Interpretation: For a deuterated compound like rac 4-Sulfoxy Propranolol-d7 Sodium Salt, the ¹H NMR spectrum will show the absence of signals corresponding to the seven deuterium-labeled positions on the isopropyl group, confirming the location of the isotopic labels. The remaining proton signals should be consistent with the expected structure.

Synthesis Pathway

The synthesis of rac 4-Sulfoxy Propranolol-d7 Sodium Salt involves a multi-step process that can be conceptually understood by adapting the synthesis of its non-deuterated analogue.[4][5] The key steps involve the introduction of the deuterated isopropyl group and the sulfation of the 4-hydroxy position.

Caption: A typical workflow for the quality control verification of rac 4-Sulfoxy Propranolol-d7 Sodium Salt.

Conclusion

rac 4-Sulfoxy Propranolol-d7 Sodium Salt is an indispensable tool for the accurate quantification of propranolol's major metabolite. By understanding its chemical properties, sourcing from reputable suppliers, and implementing rigorous quality control and handling procedures, researchers can ensure the validity and reliability of their bioanalytical data. This guide provides the foundational knowledge for the confident and effective use of this critical internal standard in drug development and metabolic research.

References

-

Oatis, J. E., Jr., Walle, T., Daniell, H. B., Gaffney, T. E., & Knapp, D. R. (1985). Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man. Journal of Medicinal Chemistry, 28(6), 822–824. [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). rac 4-Sulfoxy Propranolol-d7 Sodium Salt. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). rac 4'-Hydroxy Propranolol-d7 Sulfate. Retrieved from [Link]

- Gandhimathi, R., Avani, K. G., & Vijey Aanandhi, M. (2023). Determination of Propranolol Hydrochloride in Human Plasma by High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (HPLC-MS/MS). International Journal of Biology, Pharmacy and Allied Sciences, 12(9), 4286-4294.

- Enquist, J., & Enquist, H. (2013). Stability of propranolol in extemporaneously compounded suspensions. The Canadian Journal of Hospital Pharmacy, 66(2), 119–124.

-

LGC Standards. (2017). LoGiCal Reference Materials. Retrieved from [Link]

-

Oatis, J. E., Jr., Walle, T., Daniell, H. B., Gaffney, T. E., & Knapp, D. R. (1985). Synthesis of 4'-hydroxypropranolol sulfate, a major non-.beta.-blocking propranolol metabolite in man. Journal of Medicinal Chemistry, 28(6), 822–824. [Link]

-

Caltech. (n.d.). Preparation of human metabolites of propranolol using laboratory-evolved bacterial cytochromes P450. Retrieved from [Link]

-

Enquist, J., & Enquist, H. (2013). Stability of propranolol in extemporaneously compounded suspensions. The Canadian Journal of Hospital Pharmacy, 66(2), 119–124. [Link]

-

Enquist, J., & Enquist, H. (2013). Stability of Propranolol in Extemporaneously Compounded Suspensions. The Canadian journal of hospital pharmacy, 66(2), 119–124. [Link]

-

ResearchGate. (2013). Stability of Propranolol in Extemporaneously Compounded Suspensions. Retrieved from [Link]

-

Wähälä, K., & Vepsäläinen, J. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7385. [Link]

-

Japanese Pharmacopoeia. (n.d.). Propranolol Hydrochloride. Retrieved from [Link]

-

International Journal of Biology, Pharmacy and Allied Sciences. (2023). DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY - MASS SPECTROMETERY/MASS SPECTROMETERY (HPLC-MS/MS). Retrieved from [Link]

-

Pawar, S. J., & Kale, A. P. (2011). Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography. Indian Journal of Pharmaceutical Sciences, 73(4), 451–454. [Link]

-

Indian Journal of Pharmaceutical Sciences. (2002). Spectrophotometric Determination of Propranolol Hydrochloride in Pharmaceutical Preparations. Retrieved from [Link]

-

Patel, S. A., & Patel, N. J. (2012). Simple and Rapid Spectrophotometric Determination of Propranolol Hydrochloride as Base Form in Pharmaceutical Formulation through Charge Transfer Complexation. Journal of Analytical & Bioanalytical Techniques, 3(5). [Link]

Sources

Whitepaper: Decoding the Certificate of Analysis for rac 4-Sulfoxy Propranolol-d7 in Regulated Bioanalysis

As a Senior Application Scientist navigating the complexities of regulated bioanalysis, the selection and validation of Stable Isotope-Labeled Internal Standards (SIL-IS) is not merely a procedural step—it is the bedrock of quantitative accuracy. This technical guide deconstructs the Certificate of Analysis (CoA) for rac 4-Sulfoxy Propranolol-d7 , a critical phase II metabolite standard used in pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

By analyzing the causality behind isotopic enrichment, chemical purity, and structural identity, this guide provides a self-validating framework for researchers to ensure their LC-MS/MS assays meet stringent ICH M10 and FDA/EMA guidelines.

The Causality of Molecular Architecture: Why rac 4-Sulfoxy Propranolol-d7?

Propranolol, a non-selective β-adrenergic receptor antagonist, undergoes extensive hepatic metabolism. While its primary active metabolite is 4-hydroxypropranolol, this compound is rapidly subjected to Phase II conjugation by sulfotransferases (SULT), yielding 4-sulfoxy propranolol (4-hydroxypropranolol sulfate) [4]. Because propranolol is administered clinically as a racemic mixture, its metabolites exist as enantiomeric pairs, necessitating the use of a racemic (rac) internal standard to accurately mimic the stereochemical and physicochemical behavior of the endogenous analyte during chromatographic separation [2].

The Strategic +7 Da Mass Shift

In mass spectrometry, the natural isotopic envelope of a molecule (driven by

Propranolol Phase I and Phase II metabolic pathway to 4-Sulfoxy Propranolol.

Deconstructing the Certificate of Analysis (CoA)

A CoA for a deuterated internal standard is a multi-dimensional proof of integrity [1]. It must validate that the compound will not introduce analytical bias. Below is a synthesized breakdown of the quantitative data typically required on a high-grade CoA for rac 4-Sulfoxy Propranolol-d7, alongside the scientific rationale for each parameter.

Table 1: CoA Quantitative Data & Scientific Rationale

| Parameter | Specification Threshold | Analytical Technique | Causality / Rationale for Bioanalysis |

| Chemical Purity | HPLC-UV / LC-MS | Ensures that no unlabeled synthesis byproducts or degradation impurities co-elute and cause ion suppression/enhancement [1]. | |

| Isotopic Purity | High-Resolution MS (HRMS) | Prevents isotopic cross-talk. If the standard contains residual | |

| Identity | Conforms to Structure | Validates the specific placement of the 7 deuterium atoms on the stable naphthyl ring, ensuring they are not prone to Hydrogen/Deuterium (H/D) exchange in protic solvents. | |

| Water Content | Karl Fischer Titration | Critical for calculating the exact free-base/acid equivalent weight when preparing primary stock solutions. |

Self-Validating Experimental Protocols for SIL-IS Qualification

Even with a pristine CoA, a Senior Application Scientist must treat the internal standard as a variable until proven otherwise in the specific matrix of interest. The following step-by-step protocol establishes a self-validating system to qualify rac 4-Sulfoxy Propranolol-d7 prior to its use in a regulated PK study [3].

Protocol: Isotopic Cross-Talk and Interference Assessment

The objective of this workflow is to quantify the contribution of the deuterated internal standard (D-IS) to the unlabeled analyte signal, a phenomenon known as "cross-talk" [1].

Step 1: Solution Preparation

-

Prepare a primary stock solution of rac 4-Sulfoxy Propranolol-d7 (1.0 mg/mL) in methanol.

-

Prepare a "Zero Sample" : Spike blank biological matrix (e.g., human plasma) with the D-IS at the exact working concentration intended for the final assay (e.g., 50 ng/mL).

-

Prepare an "LLOQ Sample" : Spike blank matrix with the unlabeled analyte (rac 4-Sulfoxy Propranolol) at the Lower Limit of Quantitation (e.g., 1.0 ng/mL), without the D-IS.

Step 2: Extraction

-

Perform sample cleanup using Solid Phase Extraction (SPE) or protein precipitation using acetonitrile to isolate the analytes from matrix proteins [3].

Step 3: LC-MS/MS Acquisition

-

Inject both samples onto the LC-MS/MS system.

-

Monitor the MRM transitions for both the unlabeled analyte (e.g.,

) and the labeled D-IS (e.g.,

Step 4: Ratiometric Validation (Acceptance Criteria)

-

Measure the peak area of the unlabeled analyte channel in the Zero Sample .

-

Measure the peak area of the unlabeled analyte channel in the LLOQ Sample .

-

Causality Check: The peak area in the Zero Sample must be

of the peak area in the LLOQ sample. If it exceeds this threshold, the isotopic purity of the D-IS lot is insufficient for the required assay sensitivity, and the lot must be rejected or the D-IS working concentration must be lowered[1].

Self-validating LC-MS/MS workflow for SIL-IS isotopic cross-talk assessment.

Impact on Pharmacokinetic (PK) & ADME Studies

The integration of a rigorously certified rac 4-Sulfoxy Propranolol-d7 standard is transformative for bioanalytical robustness. During electrospray ionization (ESI) in LC-MS/MS, co-eluting matrix components from plasma or urine often cause unpredictable ion suppression or enhancement.

Because the d7-labeled standard shares the exact physicochemical properties and retention time as the unlabeled metabolite, it experiences identical matrix effects [1]. By utilizing ratiometric quantitation (Analyte Area / IS Area), the D-IS perfectly normalizes these fluctuations. This self-correcting mechanism is what allows modern bioanalytical assays to achieve the strict

Ultimately, the Certificate of Analysis is not just a vendor's guarantee; it is the first critical data point in a chain of scientific custody that ensures the safety and efficacy data derived from clinical trials is built on an unshakeable analytical foundation.

References

-

First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and 4-hydroxypropranolol in pig plasma and dried blood spots and its application to a pharmacokinetic study. Veterinary World. URL:[Link]

-

Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man. ACS Pharmacology. URL:[Link]

Technical Guide: Storage and Stability of Deuterated Propranolol Metabolites

Executive Summary

In high-sensitivity LC-MS/MS bioanalysis, the integrity of Stable Isotope Labeled (SIL) internal standards is the non-negotiable baseline for quantitative accuracy.[1] For propranolol, a non-selective

This guide addresses the specific physicochemical vulnerabilities of these deuterated metabolites. Unlike the robust parent drug, 4-OH-Prop is a catechol-like structure prone to rapid oxidation, while the glucuronide conjugate is susceptible to enzymatic and chemical hydrolysis.[1] Furthermore, the deuterated analogs (e.g., 4-hydroxypropranolol-d7) introduce the risk of deuterium-hydrogen (D-H) exchange if stored in inappropriate protic solvents.[1]

This document outlines the mechanistic causes of instability and provides a validated, self-correcting protocol for the storage and handling of these critical reagents.

Part 1: The Chemistry of Instability

To preserve these standards, one must first understand the mechanisms driving their degradation. We are fighting three distinct chemical wars: Oxidation, Hydrolysis, and Isotopic Exchange.[1]

Oxidative Instability (4-Hydroxypropranolol-d7)

The 4-hydroxy metabolite contains a naphthol moiety that functions similarly to a catechol.[1] Under neutral or basic conditions, or in the presence of dissolved oxygen and light, this ring system oxidizes to form a naphthoquinone intermediate.

-

The Consequence: Loss of signal for the M+0 and IS channels, and the formation of polymeric precipitates.

-

The Fix: Acidification and Antioxidants. The oxidation reaction is pH-dependent; lowering pH retards the electron transfer. Ascorbic acid acts as a sacrificial antioxidant.

Hydrolytic Instability (Propranolol Glucuronide-d7)

Glucuronides are ester/ether conjugates.[1] While propranolol glucuronide is relatively stable compared to acyl glucuronides, it remains susceptible to hydrolysis back to the parent drug, especially at elevated temperatures or extreme pH.

-

The Consequence: The IS converts back to Propranolol-d7, causing a "hot" signal in the parent drug channel (cross-talk) and underestimating the glucuronide concentration.

-

The Fix: Cryogenic storage (-80°C preferred) and avoidance of freeze-thaw cycles.[1]

Deuterium-Hydrogen (D-H) Exchange

If the deuterium labels are located on exchangeable positions (e.g., hydroxyl or amine groups) or adjacent to activating groups (alpha-protons), they can exchange with solvent protons (

-

The Consequence: Mass shift from M+7 to M+6/M+5. The IS no longer co-elutes perfectly or shares the exact mass transition, destroying its utility.

-

The Fix: Use aprotic solvents (DMSO, Acetonitrile) for stock solutions and ensure labels are on the aromatic ring or stable alkyl positions.

Part 2: Critical Metabolite Profiles & Storage Protocols

The following protocols are designed to be self-validating. Every time you access a stock, the visual and chromatographic checks confirm its integrity.

Table 1: Physicochemical Profile & Storage Requirements[2]

| Analyte | Deuterated Form | Critical Instability Risk | Primary Storage Solvent | Essential Additive | Storage Temp |

| 4-OH-Propranolol | 4-OH-Prop-d7 | Oxidation (High) | Methanol/Water (50:[1]50) | 0.1% Ascorbic Acid | -80°C |

| Propranolol Glucuronide | Prop-Glu-d7 | Hydrolysis (Med) | Water/Acetonitrile (50:[1]50) | None (pH neutral) | -20°C or -80°C |

| Propranolol (Parent) | Propranolol-d7 | Stable | Methanol | None | -20°C |

Protocol A: Handling 4-Hydroxypropranolol-d7 (The "Red Flag" Analyte)[1]

Objective: Prevent quinone formation during stock preparation.

-

Pre-Preparation:

-

Prepare a Stabilization Solution : 0.1% (w/v) Ascorbic Acid in water. Note: This solution must be fresh (made weekly).

-

Dim laboratory lights or use amber glassware. 4-OH-Prop is photosensitive.[1]

-

-

Dissolution:

-

Dissolve the lyophilized 4-OH-Prop-d7 solid directly into the Stabilization Solution mixed 50:50 with Methanol.[1]

-

Why? Methanol ensures solubility; Ascorbic Acid scavenges oxygen immediately upon dissolution.

-

-

Aliquot & Freeze:

-

Do not store the bulk stock. Aliquot into single-use amber microtubes (e.g., 50 µL).

-

Store at -80°C .

-

-

Usage:

-

Thaw once on ice. Discard unused portion. Never refreeze.

-

Protocol B: Handling Propranolol Glucuronide-d7[1]

Objective: Prevent hydrolysis to parent drug.

-

Dissolution:

-

Dissolve in 50:50 Acetonitrile:Water.

-

Avoid acidic additives (like Formic Acid) in the stock solution, as acid catalyzes hydrolysis over long storage periods.

-

-

Verification:

-

Inject the fresh stock on LC-MS. Monitor the Propranolol parent transition.[2] If Parent > 2% of Glucuronide peak, the standard is compromised.

-

Part 3: Visualizing the Stability Workflow

The following diagram illustrates the decision matrix for handling these metabolites upon receipt.

Figure 1: Decision matrix for the intake and stabilization of propranolol metabolites.

Part 4: Experimental Validation (Stress Testing)[1]

As a scientist, you should not trust the label claim after 6 months of storage. You must validate stability.[3][4][5]

The "Stress Test" Protocol

Before starting a major validation study (e.g., for FDA submission), perform a Short-Term Stability Assessment :

-

Preparation: Prepare Low QC (LQC) and High QC (HQC) samples spiked with the deuterated IS.

-

Conditions:

-

Condition A (Control): Freshly prepared, kept at 4°C.

-

Condition B (Benchtop): 4 hours at room temperature (22°C) in ambient light.

-

Condition C (Freeze-Thaw): 3 cycles of -20°C to Room Temp.

-

-

Analysis:

-

Compare the peak area ratio (Analyte/IS) of B and C against A.

-

Acceptance Criteria: The IS response should not deviate >15% from the Control.

-

Specific Check for 4-OH-Prop: Look for the emergence of a peak at [M-2] (Quinone formation).[1]

-

Specific Check for Glucuronide: Look for the emergence of the Parent peak in the IS channel.

-

Part 5: Degradation Pathways

Understanding the chemical breakdown helps in troubleshooting "ghost peaks" or low sensitivity.

Figure 2: Primary degradation pathways.[1] Red arrows indicate storage risks.

References

-

FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3][4][5] [Link]

-

Walle, T., et al. (1985).[1][6] Stereochemistry of the in vivo disposition and metabolism of propranolol in dog and man using deuterium-labeled pseudoracemates. Drug Metabolism and Disposition.[2][6] [Link]

-

Partani, P., et al. (2009).[1] Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Johnson, J.A., et al. (2000).[1] Stability of 4-hydroxypropranolol in stored plasma. Journal of Chromatography B. (Contextual citation for ascorbic acid stabilization).

Sources

- 1. CAS 66322-66-5: Propranolol glucuronide | CymitQuimica [cymitquimica.com]

- 2. cheme.caltech.edu [cheme.caltech.edu]

- 3. resolvemass.ca [resolvemass.ca]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. ijpsdronline.com [ijpsdronline.com]

- 6. Stereochemistry of the in vivo disposition and metabolism of propranolol in dog and man using deuterium-labeled pseudoracemates - PubMed [pubmed.ncbi.nlm.nih.gov]

use of rac 4-Sulfoxy Propranolol-d7 as an internal standard

Application Note: High-Fidelity LC-MS/MS Quantification of Propranolol Phase II Metabolism Using rac 4-Sulfoxy Propranolol-d7 as a Stable Isotope-Labeled Internal Standard

Executive Summary & Mechanistic Rationale

Propranolol is a widely prescribed non-selective beta-adrenergic antagonist. In pharmacokinetic (PK) and forensic toxicology studies, quantifying its parent form and metabolites in biological matrices (plasma, urine, and solid tissues) is critical for understanding drug exposure and interspecies metabolic variability.

Historically, bioanalytical assays targeted 4-hydroxypropranolol, the primary Phase I active metabolite. However, 4-hydroxypropranolol is highly unstable ex vivo, rapidly undergoing oxidation or further conjugation, which leads to severe quantitative inaccuracies. To resolve this, modern LC-MS/MS methodologies target its downstream Phase II conjugate: 4-sulfoxypropranolol . Because propranolol is administered as a racemate and exhibits a distinct chiral shift during metabolism, utilizing rac 4-Sulfoxy Propranolol-d7 as a Stable Isotope-Labeled Internal Standard (SIL-IS) is non-negotiable. The deuterium label corrects for matrix-induced ion suppression, extraction losses, and enantioselective ionization biases, ensuring a self-validating and highly reproducible assay.

Metabolic Pathway Context

Propranolol undergoes extensive hepatic first-pass metabolism. Phase I oxidation is primarily mediated by CYP2D6, yielding 4-hydroxypropranolol. This intermediate is rapidly sequestered by cytosolic sulfotransferases (SULTs) to form the stable 4-sulfoxypropranolol conjugate.

Figure 1: Propranolol metabolism pathway highlighting the role of rac 4-Sulfoxy Propranolol-d7.

The Role of rac 4-Sulfoxy Propranolol-d7

The structural design of rac 4-Sulfoxy Propranolol-d7 (Molecular Formula: C16H13D7NNaO6S) places seven deuterium atoms on the isopropyl group of the side chain. This specific labeling strategy is deliberate:

-

Isotopic Fidelity (+7 Da Shift): The +7 Da mass shift completely eliminates isotopic cross-talk from the naturally occurring heavy isotopes (e.g., ^13^C, ^34^S) of the unlabeled endogenous analyte.

-

Metabolic & Fragmentation Stability: The isopropyl group is metabolically inert to the SULT conjugation happening on the naphthyl ring. During Collision-Induced Dissociation (CID) in the mass spectrometer, the cleavage of the ether bond yields an intact isopropylaminopropanediol fragment. The unlabeled fragment appears at m/z 116.1, while the SIL-IS fragment retains all seven deuteriums, appearing at m/z 123.1. This ensures high-specificity Multiple Reaction Monitoring (MRM).

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol utilizes a Standard Addition Method (SAM) combined with SIL-IS to create a self-validating system. By embedding matrix blanks and post-extraction spikes, the system actively monitors and flags extraction inefficiencies or ion suppression.

Figure 2: Step-by-step LC-MS/MS sample preparation and analytical workflow.

Step-by-Step Methodology

Step 1: Reagent & System Preparation

-

Prepare a 1.0 mg/mL stock solution of rac 4-Sulfoxy Propranolol-d7 in 50:50 Methanol:Water.

-

Dilute to a working IS solution of 100 ng/mL in 100% Acetonitrile (ACN). Causality: Using ACN as the diluent allows the IS spike to simultaneously act as the protein precipitation agent, minimizing volumetric dilution of the sample.

Step 2: Sample Extraction (Protein Precipitation)

-

Aliquot 50 µL of biological matrix (plasma or enzymatically hydrolyzed urine) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the working IS solution (100 ng/mL rac 4-Sulfoxy Propranolol-d7).

-

Add 150 µL of ice-cold ACN (0.1% Formic Acid). Causality: The low temperature prevents the degradation of any remaining unconjugated phase I metabolites, while Formic Acid disrupts protein-drug binding, ensuring total analyte recovery.

-

Vortex aggressively for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Causality: Diluting the organic extract with water matches the initial mobile phase conditions, preventing peak broadening (solvent effect) during UHPLC injection.

Step 3: System Suitability & Self-Validation To ensure the protocol is self-validating, the sequence must include:

-

Double Blank: Matrix without analyte or IS (Validates absence of endogenous isobaric interference).

-

Single Blank: Matrix with IS only (Validates that the SIL-IS does not contain unlabeled rac 4-sulfoxypropranolol impurities that could cause false positives).

-

Carryover Check: A solvent blank injected immediately after the Upper Limit of Quantification (ULOQ) sample. (Validates that the wash protocol is sufficient and prevents run-to-run contamination).

Quantitative Data & Instrument Parameters

Because 4-sulfoxypropranolol is a zwitterion (containing both an acidic sulfate and a basic secondary amine), it can be analyzed in both polarities. However, positive Electrospray Ionization (ESI+) is utilized here as the amine readily protonates, yielding superior signal-to-noise ratios compared to negative mode.

Table 1: Optimized MRM Transitions for Triple Quadrupole MS

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

|---|---|---|---|---|

| rac 4-Sulfoxypropranolol | 356.1 [M+H]⁺ | 116.1 | 60 | 25 |

| rac 4-Sulfoxy Propranolol-d7 (IS) | 363.1 [M+H]⁺ | 123.1 | 60 | 25 |

| Propranolol (Parent) | 260.2[M+H]⁺ | 116.1 | 50 | 20 |

Note: The m/z 116.1 and 123.1 fragments correspond to the cleavage of the isopropylaminopropanediol side chain.

Table 2: UHPLC Gradient Conditions Column: Bridged Ethyl Hybrid (BEH) C18 (50 × 2.1 mm, 1.7 µm) Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 0.4 | 95 | 5 |

| 1.0 | 0.4 | 95 | 5 |

| 4.0 | 0.4 | 10 | 90 |

| 5.0 | 0.4 | 10 | 90 |

| 5.1 | 0.4 | 95 | 5 |

| 7.0 | 0.4 | 95 | 5 |

References

-

Metabolite profiling study of propranolol in rat using LC/MS/MS analysis. PubMed / John Wiley & Sons, Ltd. Available at:[Link]

-

Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids: LC-MS/MS approach with the standard addition method applied to a forensic case. Journal of Analytical Toxicology. Available at:[Link]

-

First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and 4-hydroxypropranolol in pig plasma and dried blood spots and its application to a pharmacokinetic study. Veterinary World. Available at:[Link]

-

Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent Technologies Application Notes. Available at:[Link]

-

rac 4-Sulfoxy Propranolol-d7 Sodium Salt Specification & Synthesis. CRO Splendid Lab Pvt. Ltd. Available at:[Link]

Application Note: High-Sensitivity Quantification of 4-Sulfoxy Propranolol in Plasma via LC-MS/MS

Executive Summary

This application note details a robust LC-MS/MS protocol for the direct quantification of 4-Sulfoxy Propranolol (4-OH-Prop-S) , a major Phase II metabolite of the beta-blocker propranolol. While traditional pharmacokinetic (PK) assays often focus on the parent drug, quantifying the sulfated conjugate is critical for assessing SULT1A3 enzymatic activity and understanding renal clearance mechanisms.

Key Technical Innovation: This method utilizes polarity switching to quantify the zwitterionic sulfate conjugate in Negative Electrospray Ionization (ESI-) mode, while simultaneously monitoring Propranolol and 4-Hydroxypropranolol in Positive (ESI+) mode. This approach overcomes the poor ionization efficiency of sulfate conjugates in positive mode and prevents the overestimation of the aglycone caused by in-source fragmentation.

Introduction & Biological Context

Propranolol undergoes extensive hepatic metabolism. The primary Phase I metabolite, 4-Hydroxypropranolol (4-OH-Prop) , is pharmacologically active. It is subsequently cleared via Phase II conjugation, predominantly sulfation mediated by the cytosolic sulfotransferase SULT1A3 .

Direct quantification of the intact sulfate is challenging due to:

-

Source Fragmentation: Labile sulfate groups can dissociate in the ion source (in-source collision-induced dissociation), mimicking the isobaric 4-OH-Prop aglycone.

-

Polarity: The sulfate moiety significantly increases polarity, leading to poor retention on standard C18 columns and co-elution with matrix salts.

-

Stability: Sulfates are prone to hydrolysis under acidic conditions or high temperatures.

Metabolic Pathway Diagram

The following diagram illustrates the biotransformation pathway targeted in this assay.

[1][2]

Method Development Strategy

Chromatography (The Separation)

To prevent "crosstalk" where the sulfate degrades into the aglycone, chromatographic resolution is mandatory . We employ a High-Strength Silica (HSS) T3 column. This C18 technology is designed to retain polar compounds (like sulfates) better than traditional C18 columns, ensuring the sulfate elutes distinct from the matrix front and the aglycone.

Mass Spectrometry (The Detection)

-

4-Sulfoxy Propranolol: Quantified in ESI Negative Mode . Sulfates contain an acidic proton (pKa < 2) on the sulfate group, ionizing strongly as

. -

Propranolol / 4-OH-Prop: Quantified in ESI Positive Mode (

).

Why Polarity Switching?

Running the sulfate in positive mode (as

Experimental Protocol

Chemicals and Reagents

-

Standards: Propranolol HCl, 4-Hydroxypropranolol, 4-Hydroxypropranolol Sulfate (Custom synthesis or metabolite vendor).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Ammonium Formate (10 mM), Formic Acid.

Sample Preparation (Solid Phase Extraction)

Due to the polarity of the sulfate, protein precipitation (PPT) yields poor recovery and high matrix effects. Solid Phase Extraction (SPE) using a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge is recommended.

-

Pre-treatment: Aliquot 100 µL Plasma. Add 10 µL IS. Dilute with 200 µL 2% Formic Acid in water (acidifies plasma to disrupt protein binding).

-

Conditioning: Condition HLB plate (30 mg) with 1 mL MeOH, then 1 mL Water.

-

Loading: Load pre-treated sample (~310 µL) onto the cartridge. Flow rate: 1 mL/min.

-

Washing:

-

Wash 1: 1 mL 5% MeOH in Water (Removes salts/proteins).

-

Critical Step: Do not use high organic wash; the sulfate may elute.

-

-

Elution: Elute with 2 x 250 µL Methanol.

-

Evaporation: Evaporate under Nitrogen at 35°C (Do not exceed 40°C to prevent sulfate hydrolysis).

-

Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Liquid Chromatography:

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.

-

Column Temp: 40°C.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile.

Gradient Profile:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Phase |

|---|---|---|---|

| 0.00 | 5 | 0.4 | Initial Hold (Sulfate Retention) |

| 1.00 | 5 | 0.4 | Hold |

| 4.00 | 90 | 0.4 | Elute Parent |

| 5.00 | 90 | 0.4 | Wash |

| 5.10 | 5 | 0.4 | Re-equilibrate |

| 7.00 | 5 | 0.4 | End |

Mass Spectrometry Parameters:

-

Source: ESI with Polarity Switching.

-

Spray Voltage: +3500V (Pos) / -2500V (Neg).

-

Gas Temp: 350°C.

MRM Transitions (Optimized):

| Analyte | Ion Mode | Precursor ( | Product ( | Collision Energy (V) | Mechanistic Note |

| 4-Sulfoxy Prop | (-) ESI | 354.1 | 274.1 | 25 | Loss of |

| 4-Sulfoxy Prop (Qual) | (-) ESI | 354.1 | 80.0 | 40 | Sulfate ion ( |

| 4-OH Propranolol | (+) ESI | 276.2 | 116.1 | 20 | Naphthalene fragment |

| Propranolol | (+) ESI | 260.2 | 116.1 | 18 | Naphthalene fragment |

| Propranolol-D7 (IS) | (+) ESI | 267.2 | 116.1 | 18 | IS Response |

Note on 4-Sulfoxy Transition: The transition 354.1

80.0 is common for sulfates but can be noisy in complex matrices. The transition 354.1274.1 (Neutral loss of ) often provides a cleaner baseline for quantification.

Experimental Workflow Diagram

Validation & Troubleshooting

Stability (Crucial)

The sulfate bond is labile.

-

Benchtop Stability: Process samples within 4 hours on ice.

-

Autosampler Stability: Keep autosampler at 4°C.

-

Freeze-Thaw: Limit to 3 cycles.

Matrix Effects

Sulfate conjugates often elute earlier than the parent drug, placing them in the "suppression zone" where phospholipids elute.

-

Check: Monitor Phosphatidylcholines (m/z 184 in Pos mode) to ensure they do not co-elute with the sulfate peak in the negative switching window.

-

Correction: If suppression > 20%, switch to Deuterated 4-OH-Propranolol Sulfate as the internal standard (if commercially available), or optimize the gradient to push the sulfate later.

In-Source Fragmentation Check

Inject a pure standard of 4-Sulfoxy Propranolol . Monitor the 4-Hydroxypropranolol channel (276 > 116).

-

Result: If you see a peak in the 4-OH-Prop channel at the retention time of the Sulfate, in-source fragmentation is occurring.

-

Fix: Lower the Desolvation Temperature or Cone Voltage. Ensure the two peaks are chromatographically resolved (

).

References

-

Walle, T., et al. (1985).[3] "Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man."[3] Journal of Medicinal Chemistry. Link

-

Bardhi, A., et al. (2026).[1][2] "First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and 4-hydroxypropranolol in pig plasma."[1][2] Veterinary World.[2] Link (Note: Provides context for parent/aglycone separation).

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[4] Link

- Kukongviriyapan, V., et al. (2016). "Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma." Journal of Chromatography B. (Cited for extraction baselines).

Sources

Application Note: Absolute Quantification of Phase II Propranolol Metabolites in Urine Using rac 4-Sulfoxy Propranolol-d7 via LC-MS/MS

Executive Summary